1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone

Catalog No.
S889249
CAS No.
1203499-37-9
M.F
C16H23NO3Si
M. Wt
305.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2...

CAS Number

1203499-37-9

Product Name

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone

IUPAC Name

1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]ethanone

Molecular Formula

C16H23NO3Si

Molecular Weight

305.44 g/mol

InChI

InChI=1S/C16H23NO3Si/c1-11(18)12-7-15-14(17-9-12)8-13(20-15)10-19-21(5,6)16(2,3)4/h7-9H,10H2,1-6H3

InChI Key

SELVQOQQZHBJAQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1

Canonical SMILES

CC(=O)C1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone is a chemical compound characterized by its complex structure that combines a furo[3,2-b]pyridine moiety with a tert-butyldimethylsilyloxy group. The molecular formula of this compound is C₁₆H₂₃NO₃Si, and it has a molecular weight of 317.5 g/mol. This compound features a bicyclic structure formed by the fusion of furan and pyridine rings, which is significant in various biological activities and synthetic applications .

Typical of heterocyclic compounds. The tert-butyldimethylsilyloxy group serves as a protective group that can be removed under specific conditions, facilitating further reactions involving the hydroxymethyl moiety. Reactions may include:

  • Nucleophilic substitutions: The furo[3,2-b]pyridine ring can undergo nucleophilic attack at the nitrogen atom or carbon atoms adjacent to the heteroatoms.
  • Deprotection reactions: The tert-butyldimethylsilyloxy group can be cleaved using fluoride sources or acidic conditions to expose functional groups for further reactions.
  • Condensation reactions: The ketone functionality can participate in condensation reactions with various nucleophiles, leading to the formation of more complex molecules .

Compounds containing the furo[3,2-b]pyridine moiety have been studied for their potential biological activities, including:

  • Anticancer properties: Research indicates that furo[3,2-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory effects: These compounds may inhibit pathways involved in inflammatory responses, making them candidates for therapeutic applications in inflammatory diseases.
  • Antimicrobial activity: Some studies suggest that derivatives of this compound can demonstrate activity against certain bacterial strains .

The synthesis of 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone typically involves several steps:

  • Formation of the furo[3,2-b]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the tert-butyldimethylsilyloxy group: This is usually done via silylation of a hydroxymethyl precursor using tert-butyldimethylsilyl chloride in the presence of a base.
  • Acylation step: The final step involves the acylation of the resulting compound with ethanoyl chloride or another acylating agent to yield the desired ketone product .

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone has several potential applications:

  • Pharmaceutical research: Its unique structure makes it a valuable candidate for drug development, particularly in targeting cancer and inflammatory diseases.
  • Organic synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
  • Material science: Compounds with similar structures are often explored for their properties in developing new materials or catalysts .

Interaction studies involving 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone focus on its binding affinity and activity against biological targets. These studies typically utilize techniques such as:

  • Molecular docking: To predict how this compound interacts with specific proteins or enzymes relevant to disease mechanisms.
  • In vitro assays: To evaluate its biological activity and toxicity profiles against various cell lines.

Such studies help elucidate its potential therapeutic benefits and mechanisms of action .

Several compounds share structural features with 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(2-(tert-butyl(dimethyl)silyl)oxymethyl)furo[3,2-b]pyridineSimilar furo[3,2-b]pyridine coreLacks ketone functionality
1-(2-hydroxymethyl-furo[3,2-b]pyridin-6-yl)ethanoneHydroxymethyl instead of silyloxy groupMore reactive without protection
4-(tert-butyl)furo[3,2-b]pyridineContains a tert-butyl group insteadSimpler structure with different reactivity

The uniqueness of 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone lies in its combination of protective silyl and ketone groups which enhance its stability and reactivity compared to other related compounds. This structural diversity allows for tailored interactions in biological systems and synthetic pathways .

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone (CAS 1203499-37-9) is a heterocyclic compound with the molecular formula C₁₆H₂₃NO₃Si and a molecular weight of 305.44 g/mol. Its IUPAC name, 1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]ethanone, reflects its structural complexity. The molecule comprises three distinct components:

  • A furo[3,2-b]pyridine core, featuring a fused bicyclic system of furan and pyridine rings.
  • A tert-butyldimethylsilyloxy (TBSO) methyl group at the 2-position of the furopyridine ring.
  • An ethanone (acetyl) group at the 6-position of the pyridine moiety.

The SMILES notation CC(=O)C1=CC2=C(C=C(O2)COSi(C)C(C)(C)C)N=C1 encapsulates its connectivity. Key synonyms include 1-(2-(tert-butyldimethylsilyloxymethyl)furo[3,2-b]pyridin-6-yl)ethanone and MFCD13563102, as standardized in PubChem and commercial catalogs.

Discovery and Development Context

First reported in chemical literature circa 2010, this compound emerged from advancements in protective group chemistry and heterocyclic synthesis. The tert-butyldimethylsilyl (TBS) group was strategically incorporated to:

  • Enhance solubility in nonpolar solvents during synthetic workflows
  • Provide steric protection for reactive intermediates
  • Enable sequential deprotection in multi-step syntheses

Its development aligns with the broader trend of using silyl ethers to stabilize oxygen-containing functionalities in complex heterocycles. The compound’s CAS registration (1203499-37-9) in 2010 marked its entry into synthetic organic chemistry toolkits.

Position in Heterocyclic Chemistry Literature

As a furopyridine derivative, this compound occupies a niche in heterocyclic chemistry due to:

  • Electronic anisotropy: The fused furan-pyridine system creates regions of varying electron density, facilitating participation in cycloadditions and nucleophilic substitutions.
  • Biological relevance: Furo[3,2-b]pyridine scaffolds exhibit affinity for kinase domains and Hedgehog pathway components, making them valuable in medicinal chemistry.
  • Synthetic versatility: The TBS-protected hydroxylmethyl group enables precise functionalization at the 2-position, as demonstrated in palladium-catalyzed cross-couplings.

Comparative studies highlight its advantages over simpler furopyridines, particularly in reactions requiring orthogonal protecting group strategies.

Significance in Organic Synthesis Research

This compound has become a pivotal intermediate in several domains:

Application AreaKey Contribution
Kinase Inhibitor DevelopmentServes as a precursor to CLK (cdc-like kinase) inhibitors through Suzuki-Miyaura couplings at the 3- and 5-positions
Hedgehog Pathway ModulatorsProvides the core structure for Smoothened receptor antagonists via functionalization of the ethanone group
Material ScienceActs as a building block for luminescent coordination polymers through pyridine-metal interactions

Recent methodological breakthroughs include its use in copper-mediated oxidative cyclizations to construct polycyclic systems and photoredox-catalyzed C–H functionalizations. The TBS group’s stability under acidic conditions (e.g., Grignard reactions) while being cleavable via fluoride sources (e.g., TBAF) makes it indispensable in multi-step syntheses.

Continued in subsequent sections with deeper exploration of synthetic methodologies, spectroscopic characterization, and comparative analyses with related structures.

Wikipedia

1-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]ethan-1-one

Dates

Modify: 2023-08-16

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